

Application Notes and Protocols: Ajicure MY-24 in Thermally Conductive Adhesives

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Compound of Interest

Compound Name: Ajicure MY 24

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Introduction

Thermally conductive adhesives are critical materials in a wide range of applications, from advanced electronics and automotive components to medical devices, where efficient heat dissipation is essential for performance and reliability. These adhesives not only provide strong bonding but also facilitate the transfer of thermal energy, preventing overheating and subsequent failure of sensitive components. This document provides detailed application notes and experimental protocols for the use of Ajicure MY-24, a latent curing agent, in the formulation of one-component epoxy-based thermally conductive adhesives.

Ajicure MY-24 is an amine adduct-based latent curing agent designed for one-component epoxy resin systems.^{[1][2][3][4]} Its latency at room temperature provides a long pot life, making it suitable for pre-mixed formulations.^[3] Upon heating, it activates to initiate the epoxy curing reaction, leading to a cross-linked polymer network with high adhesive strength and good thermal stability.^{[3][4]}

These application notes will guide researchers through the formulation, characterization, and testing of thermally conductive adhesives incorporating Ajicure MY-24. The provided protocols are based on industry-standard test methods to ensure reliable and reproducible results.

Key Properties of Ajicure MY-24

Ajicure MY-24 offers a unique combination of properties that make it well-suited for thermally conductive adhesive formulations.

Property	Value	Test Condition/Notes
Appearance	Pale brown powder	-
Type	Amine adduct	Latent curing agent
Recommended Usage (as hardener)	15 - 25 phr	Per 100 parts of liquid epoxy resin (EEW 190)
Recommended Usage (as accelerator)	1 - 5 phr	In combination with other hardeners like acid anhydrides
Curing Conditions	100°C for 60 minutes	With liquid Bisphenol A epoxy resin
Pot Life (at 40°C)	3 months	With liquid Bisphenol A epoxy resin
Glass Transition Temperature (Tg)	100°C	Cured with liquid Bisphenol A epoxy resin
Tensile Shear Strength	240 Kg/cm ²	On steel, with liquid Bisphenol A epoxy resin

phr: parts per hundred parts of resin EEW: Epoxy Equivalent Weight

Formulation Guidelines for Thermally Conductive Adhesives

The formulation of a thermally conductive adhesive involves a careful selection of the epoxy resin, Ajicure MY-24 as the curing agent, and one or more thermally conductive fillers.

Epoxy Resin Selection

Bisphenol A (BPA) and Bisphenol F (BPF) based epoxy resins are commonly used due to their good adhesion, mechanical properties, and chemical resistance. For applications requiring

higher temperature resistance, multifunctional epoxy resins can be considered. The choice of resin will influence the viscosity, curing profile, and final properties of the adhesive.

Ajicure MY-24 Concentration

The concentration of Ajicure MY-24 should be optimized based on the desired curing speed and pot life. A typical starting point is 20-25 phr for use as a primary hardener. When used as an accelerator for other hardeners, the concentration is significantly lower, in the range of 1-5 phr.

Thermally Conductive Fillers

The selection of thermally conductive fillers is critical to achieving the desired thermal performance. These fillers are typically electrically insulating to prevent short circuits in electronic applications.

Filler	Typical Thermal Conductivity (W/m·K) of Filler	Key Characteristics
Alumina (Al ₂ O ₃)	20 - 30	Good balance of thermal conductivity, electrical insulation, and cost. Available in various particle sizes and shapes.
Boron Nitride (BN)	100 - 300	Excellent thermal conductivity and electrical insulation. Platelet-like structure can aid in forming conductive pathways. [5] [6] [7] [8]
Aluminum Nitride (AlN)	150 - 260	High thermal conductivity and good electrical insulation.
Zinc Oxide (ZnO)	20 - 50	Good thermal conductivity and electrical insulation.

The thermal conductivity of the final adhesive is highly dependent on the filler loading. Higher filler content generally leads to higher thermal conductivity, but also increases the viscosity of the adhesive, which can affect dispensability.

Representative Formulations

The following table provides starting point formulations for thermally conductive adhesives using Ajicure MY-24. The properties are representative values based on typical performance of similar filled epoxy systems.

Component	Formulation 1 (Moderate Conductivity)	Formulation 2 (High Conductivity)
Bisphenol A Epoxy Resin (EEW ~190 g/eq)	100 phr	100 phr
Ajicure MY-24	25 phr	25 phr
Alumina (5-15 μm)	200 phr (approx. 50 wt%)	-
Boron Nitride (10-20 μm)	-	300 phr (approx. 60 wt%)
Fumed Silica (Thixotropic agent)	1-3 phr	1-3 phr
Silane Coupling Agent	0.5-1 phr	0.5-1 phr
Expected Thermal Conductivity (W/m·K)	1.0 - 2.0	2.0 - 4.0
Expected Lap Shear Strength (MPa) on Aluminum	15 - 20	12 - 18

Experimental Protocols

The following protocols describe the procedures for preparing and testing thermally conductive adhesives formulated with Ajicure MY-24.

Preparation of Thermally Conductive Adhesive

- **Pre-drying of Fillers:** Dry the thermally conductive fillers (e.g., Alumina, Boron Nitride) in an oven at 120-150°C for 2-4 hours to remove any adsorbed moisture.
- **Resin and Filler Mixing:** In a suitable mixing vessel, combine the liquid epoxy resin and the dried thermally conductive filler.
- **Dispersion:** Use a high-shear mixer or a three-roll mill to disperse the filler uniformly within the epoxy resin. Continue mixing until a homogenous paste is obtained.
- **Addition of Curing Agent and Additives:** Allow the mixture to cool to room temperature. Add Ajicure MY-24, fumed silica, and the silane coupling agent to the mixture.
- **Final Mixing:** Mix at a lower speed to avoid excessive heat generation until all components are thoroughly dispersed. A planetary centrifugal mixer is recommended for void-free mixing.
- **Degassing:** Degas the formulated adhesive in a vacuum chamber to remove any entrapped air bubbles.

Measurement of Thermal Conductivity (ASTM D5470)

This protocol is based on the ASTM D5470 standard test method for thermal transmission properties of thermally conductive electrical insulation materials.^{[9][10][11][12]}

- **Specimen Preparation:** Prepare several specimens of the cured adhesive with varying thicknesses (e.g., 0.2 mm, 0.5 mm, 1.0 mm). The specimens should be flat and have a uniform thickness.
- **Apparatus:** Utilize a thermal conductivity tester that complies with ASTM D5470, typically consisting of a heated top plate, a cooled bottom plate, and a heat flow meter.
- **Test Procedure:**
 - Place a specimen between the heated and cooled plates of the instrument.
 - Apply a known clamping pressure to ensure good thermal contact.
 - Allow the system to reach thermal equilibrium.

- Measure the heat flow and the temperature difference across the specimen.
- Calculation:
 - Calculate the thermal impedance for each specimen thickness.
 - Plot thermal impedance versus specimen thickness.
 - The thermal conductivity is the reciprocal of the slope of the linear fit to the data.

Measurement of Adhesive Lap Shear Strength (ASTM D1002)

This protocol follows the ASTM D1002 standard for determining the apparent shear strength of single-lap-joint adhesively bonded metal specimens.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Substrate Preparation: Clean the surfaces of the metal substrates (e.g., aluminum, steel) to be bonded. A typical procedure involves degreasing with a solvent followed by light abrasion and a final solvent wipe.
- Adhesive Application: Apply a uniform layer of the formulated adhesive to the bonding area of one of the substrates.
- Joint Assembly: Assemble the single-lap-joint specimen according to the dimensions specified in ASTM D1002. Ensure a controlled bondline thickness.
- Curing: Cure the assembled specimens in an oven at the recommended temperature and time (e.g., 100°C for 60 minutes for Ajicure MY-24).
- Testing:
 - Mount the cured specimen in the grips of a universal testing machine.
 - Apply a tensile load at a constant rate of crosshead movement (typically 1.3 mm/min) until the bond fails.
- Calculation: The lap shear strength is calculated by dividing the maximum load at failure by the bonded area.

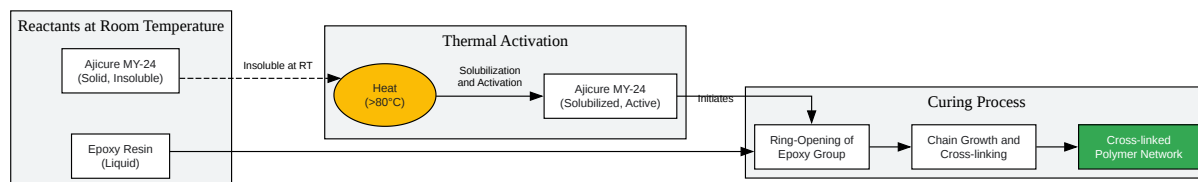
Characterization of Curing Profile by Differential Scanning Calorimetry (DSC)

DSC is used to determine the curing characteristics of the adhesive formulation, such as the onset of curing, the peak exothermic temperature, and the total heat of reaction.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- **Sample Preparation:** Place a small, accurately weighed sample (5-10 mg) of the uncured adhesive in a DSC pan.
- **Dynamic Scan:**
 - Heat the sample in the DSC instrument at a constant heating rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing reaction (e.g., 30°C to 250°C).
 - Record the heat flow as a function of temperature.
- **Isothermal Scan:**
 - Rapidly heat the sample to a specific isothermal curing temperature (e.g., 100°C).
 - Hold the temperature constant and record the heat flow as a function of time until the reaction is complete.
- **Data Analysis:**
 - From the dynamic scan, determine the onset temperature of the cure, the peak exotherm temperature, and the total heat of cure (ΔH).
 - From the isothermal scan, determine the time to peak heat flow and the degree of cure over time.

Visualizations

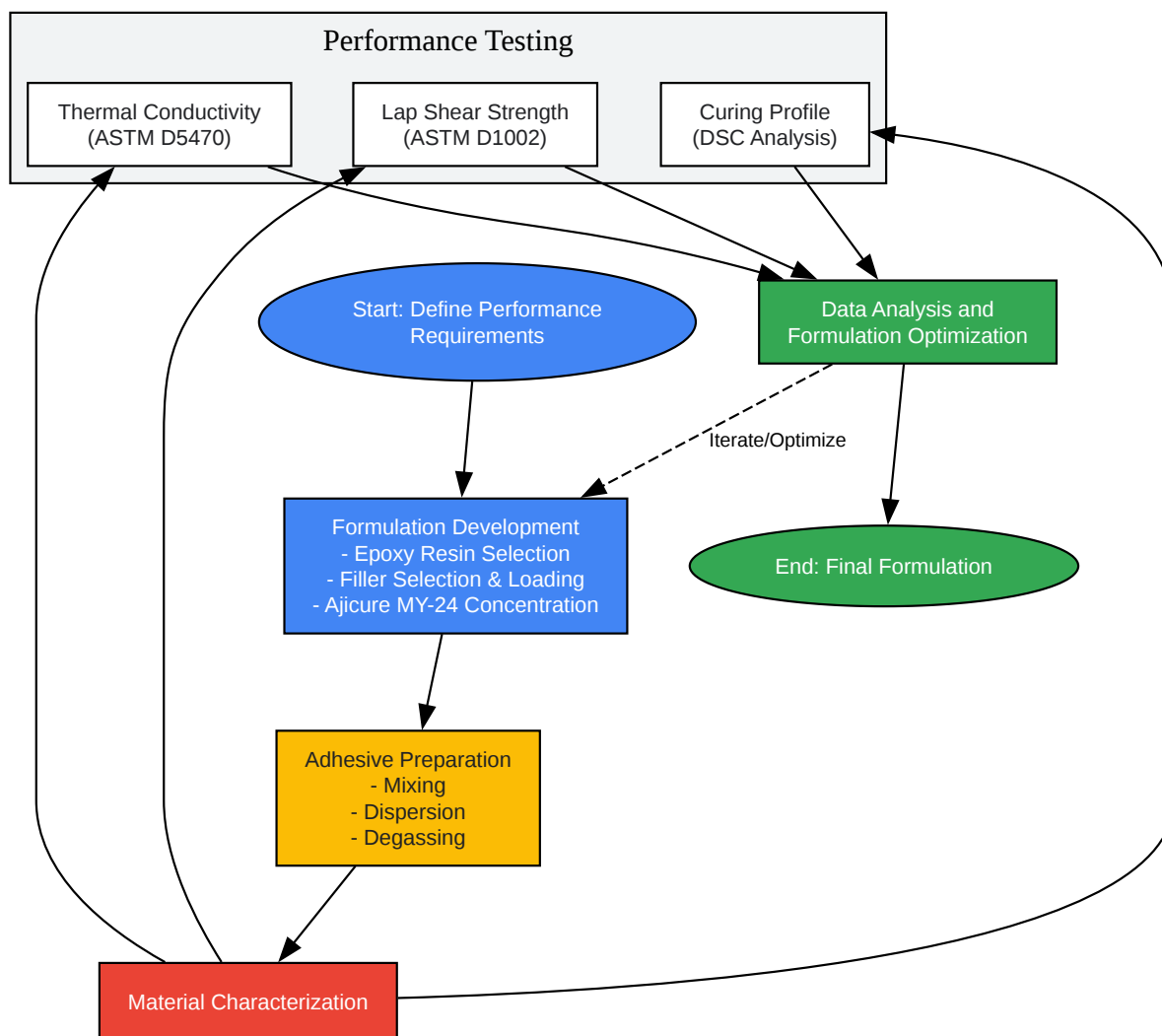
Curing Mechanism of Epoxy Resin with Ajicure MY-24



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Caption: Curing mechanism of epoxy with Ajicure MY-24.

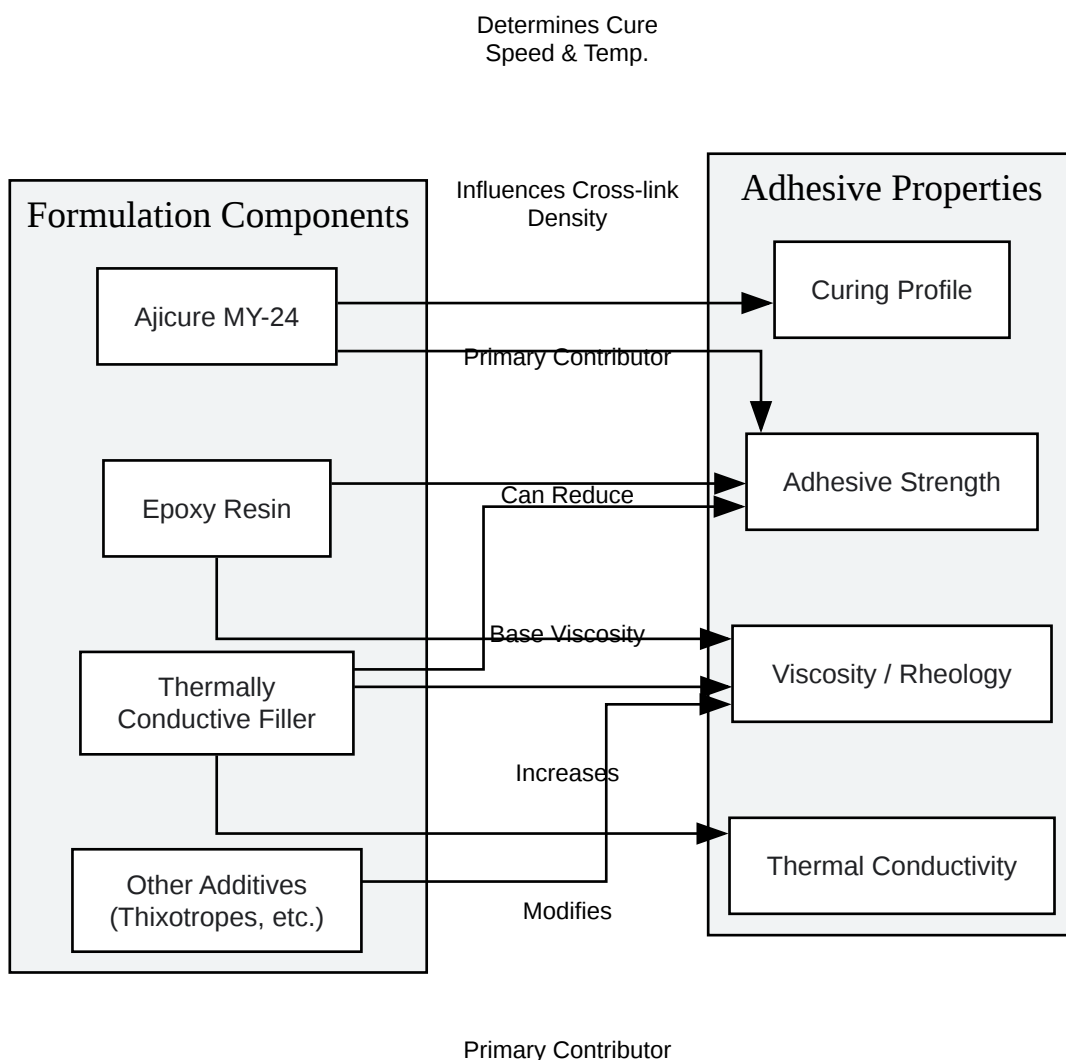
Experimental Workflow for Thermally Conductive Adhesive Development



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Caption: Workflow for adhesive development and testing.

Logical Relationship of Formulation Components to Adhesive Properties



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Caption: Formulation components and their influence on properties.

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